molecular formula C8H13ClO3S B2421196 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride CAS No. 2243513-80-4

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride

Cat. No. B2421196
CAS RN: 2243513-80-4
M. Wt: 224.7
InChI Key: BPAAODAEYSARNX-UHFFFAOYSA-N
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Description

“(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2243513-80-4 . It has a molecular weight of 224.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClO3S/c1-7-2-3-8(4-7,5-12-7)6-13(9,10)11/h2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoxazolyl Compounds : The compound reacts with nitrile oxides to form isoxazolyl compounds, which are dehydrated using methanesulfonyl chloride, leading to the formation of 1-(3-R-isoxazol-5-yl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptanes and 2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-enes (Bondar' et al., 2001).

  • Syntheses of Methyl 8-Epinonactate and Methyl Nonactate : It's used in the synthesis of methyl 8-epinonactate and methyl nonactate, derived from oxabicycloheptan-2-one compounds, via Mitsunobu displacement reactions (Warm & Vogel, 1987).

  • Preparation of Enantiomerically Pure Oxabicycloheptan-2-one : This compound serves as a chiral building block in the total synthesis of various terpenoids, including eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).

Reactions and Transformations

  • Dibromocyclopropanation and Skattebol Rearrangement : Utilized in the dibromocyclopropanation of dimethylene-7-oxabicycloheptane, and subsequent Skattebol rearrangement to form fused cyclopentadiene rings (Paquette, Kravetz, & Charumilind, 1986).

  • Synthesis of Imidazo[3,2-d][1,4]oxazepinium Methanesulfonates : Methanesulfonyl chloride reacts with imidazolylmethyl compounds, leading to the formation of oxazepinium methanesulfonates, useful in organic synthesis (Upadhyaya et al., 1997).

  • Formation of Bicycloheptane Derivatives : Used in the synthesis of bicycloheptane derivatives from tricycloheptane hydrocarbons, contributing to the understanding of nucleophilic additions and transformations in organic chemistry (Vasin et al., 2012).

  • Synthesis of Norpinan-6-ones and -thiones : Key in the synthesis of sulfonyl-substituted norpinan-6-ones and -thiones from bromotricycloheptane, showcasing its role in advanced organic syntheses (Vasin et al., 2015).

  • Methyl Sulfonamide Synthesis : Vital in the synthesis of methylsulfonamide from methanesulfonyl chloride, demonstrating its applicability in chemical synthesis processes (Zhao Li-fang, 2002).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,5-12-7)6-13(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAAODAEYSARNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride

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